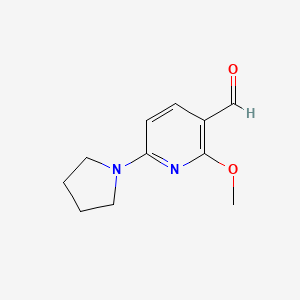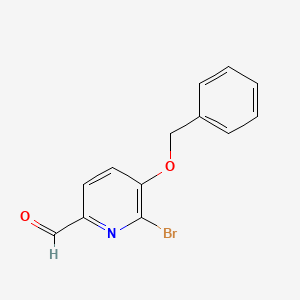
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde is a chemical compound with the empirical formula C11H14N2O2 . It is a heterocyclic building block . The molecular weight of this compound is 206.24 .
Molecular Structure Analysis
The SMILES string for 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde is COc1nc(ccc1C=O)N2CCCC2 . The InChI key is DUXXVGOFEXESLC-UHFFFAOYSA-N .Scientific Research Applications
Molecular Structure and Conformation
- The compound 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one, which shares structural similarities with 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde, was studied for its molecular structure. The pyrrolidine ring of this compound exhibits an envelope geometry, highlighting the structural properties of such molecules (Butcher, Bakare, & John, 2006).
Synthetic Potential
- Research on the synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated 4-methyl-pyrrolidin-2-ones demonstrates the synthetic versatility of compounds with a pyrrolidine structure, which could be relevant for 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde (Bellesia et al., 2001).
Applications in Drug Synthesis
- The synthesis and reactions of nicotinaldehyde derivatives for the development of antiviral agents reveal the pharmaceutical relevance of compounds related to 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde (Attaby et al., 2007).
Antimicrobial Activity
- Research on 4-Pyrrolidin-3-cyanopyridine derivatives, which include structures similar to 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde, indicated their potential as antibacterial agents. This suggests possible applications in the development of new antimicrobials (Bogdanowicz et al., 2013).
Quantum Chemical Studies
- The molecular structure, vibrational frequencies, and electronic properties of related compounds have been studied using quantum chemical methods. These studies provide insights into the electronic and optical properties of compounds like 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde (Evecen & Tanak, 2016).
Drug Development and Receptor Binding
- Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, similar to 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde, have been synthesized and assessed for neuronal nicotinic acetylcholine receptor binding activity, underlining their potential in drug development (Lin et al., 1998).
Safety and Hazards
properties
IUPAC Name |
2-methoxy-6-pyrrolidin-1-ylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11-9(8-14)4-5-10(12-11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXXVGOFEXESLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)N2CCCC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001213779 |
Source


|
| Record name | 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde | |
CAS RN |
1228666-11-2 |
Source


|
| Record name | 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581400.png)










